molecular formula C16H21NO2 B14791747 Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B14791747
M. Wt: 259.34 g/mol
InChI Key: HDLAPPYOWZTRFN-UHFFFAOYSA-N
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Description

Ethyl 2-benzyl-2-azabicyclo[221]heptane-7-carboxylate is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .

Industrial Production Methods

While specific industrial production methods for ethyl 2-benzyl-2-azabicyclo[22

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MCPBA can yield epoxides .

Scientific Research Applications

Ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target molecules and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-benzyl-2-azabicyclo[221]heptane-7-carboxylate is unique due to its specific structural features, which include the ethyl ester group and the benzyl substitution

Properties

IUPAC Name

ethyl 2-benzyl-2-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-2-19-16(18)15-13-8-9-14(15)17(11-13)10-12-6-4-3-5-7-12/h3-7,13-15H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLAPPYOWZTRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CCC1N(C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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